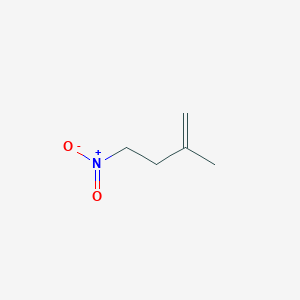

2-Methyl-4-nitro-1-butene

Description

2-Methyl-4-nitro-1-butene (CAS: Not explicitly listed in provided evidence) is a nitroalkene characterized by a conjugated nitro group (-NO₂) and a methyl substituent at the second carbon of a four-carbon chain. Its structure, CH₂=CH-C(CH₃)-NO₂, confers unique reactivity due to the electron-withdrawing nitro group and the alkene moiety, making it a valuable intermediate in organic synthesis, particularly in Diels-Alder reactions and nitroalkene-based polymerizations. While 2-Butanone (a ketone) is commonly used as a laboratory solvent , this compound is primarily utilized in specialized synthetic pathways owing to its electrophilic nature.

Properties

IUPAC Name |

2-methyl-4-nitrobut-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-5(2)3-4-6(7)8/h1,3-4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOSBRAVLVVLMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-4-nitro-1-butene can be synthesized through several methods. One common approach involves the nitration of 2-methyl-1-butene. This reaction typically uses a mixture of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to avoid over-nitration and decomposition .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-nitro-1-butene undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroalkanes.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The alkene group can participate in electrophilic addition reactions, such as halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel are used in hydrogenation reactions.

Substitution: Halogenation can be carried out using bromine (Br2) or chlorine (Cl2) in an inert solvent like carbon tetrachloride (CCl4).

Major Products Formed

Oxidation: Nitroalkanes.

Reduction: Amines.

Substitution: Vicinal dihalides (e.g., 1,2-dibromo-2-methylbutane).

Scientific Research Applications

2-Methyl-4-nitro-1-butene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development due to its unique reactivity.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-nitro-1-butene involves its reactivity with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with nucleophiles or electrophiles in biological systems. The alkene group can participate in addition reactions, forming new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Nitroalkenes and structurally related compounds exhibit distinct chemical behaviors based on functional groups and substitution patterns. Below is a comparative analysis of 2-Methyl-4-nitro-1-butene with analogous compounds:

1-Nitro-1-propene (C₃H₅NO₂)

- Structure: CH₂=CH-CH₂NO₂.

- Reactivity : Lacks a methyl substituent, reducing steric hindrance but increasing susceptibility to polymerization.

- Thermal Stability : Less stable than this compound due to the absence of a stabilizing methyl group.

- Applications : Primarily used in radical-initiated polymerizations, unlike the Diels-Alder reactivity of this compound.

3-Methyl-2-nitro-1-butene (C₅H₉NO₂)

- Structure: CH₂=CH-C(CH₃)-NO₂ (isomeric to this compound).

- Reactivity : Positional isomerism leads to divergent regioselectivity in cycloaddition reactions.

- Boiling Point : Higher than this compound (≈180°C vs. ≈165°C) due to stronger dipole-dipole interactions.

2-Butanone (C₄H₈O)

- Structure : CH₃-CO-CH₂-CH₃ (ketone).

- Reactivity : Lacks electrophilic nitro group; instead, the carbonyl group participates in nucleophilic additions.

- Uses : Widely employed as a solvent in laboratories , contrasting with the synthetic utility of nitroalkenes.

Table 1: Key Properties Comparison

| Compound | Boiling Point (°C) | Reactivity Profile | Primary Application |

|---|---|---|---|

| This compound | ~165 | Electrophilic addition | Organic synthesis |

| 1-Nitro-1-propene | ~120 | Radical polymerization | Polymer chemistry |

| 3-Methyl-2-nitro-1-butene | ~180 | Cycloaddition reactions | Specialty chemicals |

| 2-Butanone | 79.6 | Solvent/nucleophilic addition | Laboratory solvent |

Biological Activity

2-Methyl-4-nitro-1-butene is an organic compound with the molecular formula CHNO, classified as a nitroalkene. It features both a nitro group (-NO) and an alkene group (C=C), which contribute to its unique chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the nitration of 2-methyl-1-butene using a mixture of nitric acid and sulfuric acid. This reaction is conducted under controlled conditions to minimize over-nitration and ensure product purity. Industrially, continuous flow reactors may be employed for enhanced control over reaction parameters, leading to improved yields and reduced hazardous by-products.

The biological activity of this compound is primarily attributed to its reactivity with various biomolecules. The nitro group can be reduced to form reactive intermediates that interact with nucleophiles or electrophiles within biological systems. This reactivity allows the compound to participate in diverse chemical reactions, including:

- Oxidation : The nitro group can be oxidized to yield nitroalkanes.

- Reduction : The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of catalysts.

- Substitution : The alkene can undergo electrophilic addition reactions, such as halogenation.

Biological Activity

Research indicates that compounds containing nitro groups exhibit a range of biological activities, including antibacterial, antitubercular, and anti-inflammatory effects. Below are key findings on the biological activity associated with this compound:

Antibacterial Activity

Nitroalkenes have been shown to possess significant antibacterial properties. Studies have indicated that compounds with nitro groups enhance interaction with bacterial membranes, leading to increased antibacterial efficacy. For instance, derivatives similar to this compound have demonstrated minimum inhibitory concentrations (MICs) against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .

Antitubercular Activity

The presence of a nitro group in certain structural contexts has been linked to antitubercular activity. Research demonstrates that modifications in the structure can significantly influence the potency against Mycobacterium tuberculosis. The nitro group plays a critical role in modulating intracellular mechanisms that are essential for bacterial eradication .

Anti-inflammatory Effects

Nitro-containing compounds have also been investigated for their anti-inflammatory properties. For example, certain derivatives exhibit inhibition of pro-inflammatory mediators such as iNOS and COX-2, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Studies

Several studies have explored the pharmacological potential of nitroalkenes:

- Antibacterial Efficacy : A study reported that a series of nitro-substituted compounds exhibited significant antibacterial activity against various pathogens, highlighting the importance of the nitro moiety in enhancing membrane permeability and interaction with bacterial targets .

- Anticancer Activity : Research on related compounds has shown that nitroalkenes can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and endoplasmic reticulum stress . This suggests that this compound could potentially be explored as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.